molecular formula C10H10F2O3 B6275673 methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate CAS No. 2763741-39-3

methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate

Cat. No.: B6275673
CAS No.: 2763741-39-3
M. Wt: 216.2
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Description

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is a synthetic organic compound belonging to the class of benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The difluoro-hydroxyethyl group can be introduced through a nucleophilic substitution reaction using appropriate difluoroalkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[(1R)-2,2-difluoro-1-oxoethyl]benzoate.

    Reduction: Formation of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluoro-hydroxyethyl group plays a crucial role in its binding affinity and specificity towards these targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate: Similar structure but with an additional fluorine atom.

    Ethyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is unique due to its specific difluoro-hydroxyethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2763741-39-3

Molecular Formula

C10H10F2O3

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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